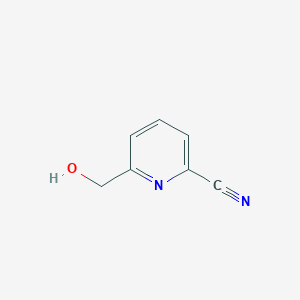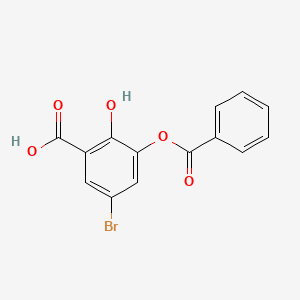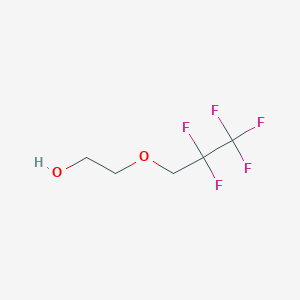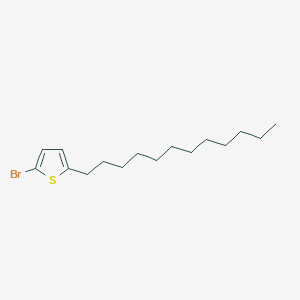
3-Sulfanylpyridine-2-carbonitrile
Descripción general
Descripción
3-Sulfanylpyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C₆H₄N₂S It is characterized by a pyridine ring substituted with a sulfanyl group at the third position and a carbonitrile group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylpyridine-2-carbonitrile typically involves the reaction of 3-chloro-2-cyanopyridine with sodium thiomethoxide in a solvent such as N-methyl-2-pyrrolidone. The reaction is carried out at elevated temperatures, around 140°C, and the product is isolated by precipitation and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Sulfanylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Catalysts: Lewis acids or bases to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and various heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-Sulfanylpyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-Sulfanylpyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar in structure but with additional amino and nitrile groups, offering different reactivity and biological activity.
3-Chloro-2-cyanopyridine: A precursor in the synthesis of 3-Sulfanylpyridine-2-carbonitrile, with a chloro group instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in synthesizing biologically active compounds make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
3-sulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKLLBKKFAFFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569060 | |
| Record name | 3-Sulfanylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-41-2 | |
| Record name | 3-Sulfanylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)




